

Bace1-IN-4 CAS number, supplier, and purchasing information

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Compound of Interest

Compound Name: Bace1-IN-4

Cat. No.: B12421855

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Bace1-IN-4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of **Bace1-IN-4**, a potent and selective inhibitor of β -secretase 1 (BACE1).

Core Compound Information

Parameter	Value
Product Name	Bace1-IN-4
CAS Number	2361157-92-6
Primary Supplier	MedChemExpress (MCE)
MCE Product Number	HY-128594
Other Suppliers	Arctom
Purchasing Note	This compound is intended for research use only and is not for sale to patients.

Quantitative Inhibitory Activity

Bace1-IN-4 demonstrates high potency and selectivity for BACE1 over its homolog BACE2. This selectivity is a critical attribute for therapeutic candidates, as off-target inhibition of BACE2

has been associated with potential side effects.

Target	Assay Type	Value (nM)	Reference
BACE1	IC50	3.8	[1]
BACE1	Ki	1.9	[1]
BACE2	IC50	2090	[1]
BACE2	Ki	1740	[1]

Experimental Protocols: BACE1 Activity Assay

The following provides a detailed methodology for a typical in vitro enzymatic assay to determine the inhibitory activity of compounds like **Bace1-IN-4** against BACE1. This protocol is based on a Fluorescence Resonance Energy Transfer (FRET) assay, a common method for quantifying protease activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Bace1-IN-4** against recombinant human BACE1.

Materials:

- Recombinant Human BACE1 enzyme
- BACE1 FRET substrate (e.g., a peptide containing the "Swedish" amyloid precursor protein (APP) mutation sequence with a fluorophore and a quencher)
- Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
- **Bace1-IN-4** (dissolved in DMSO)
- 96-well black microplates
- Fluorescence plate reader

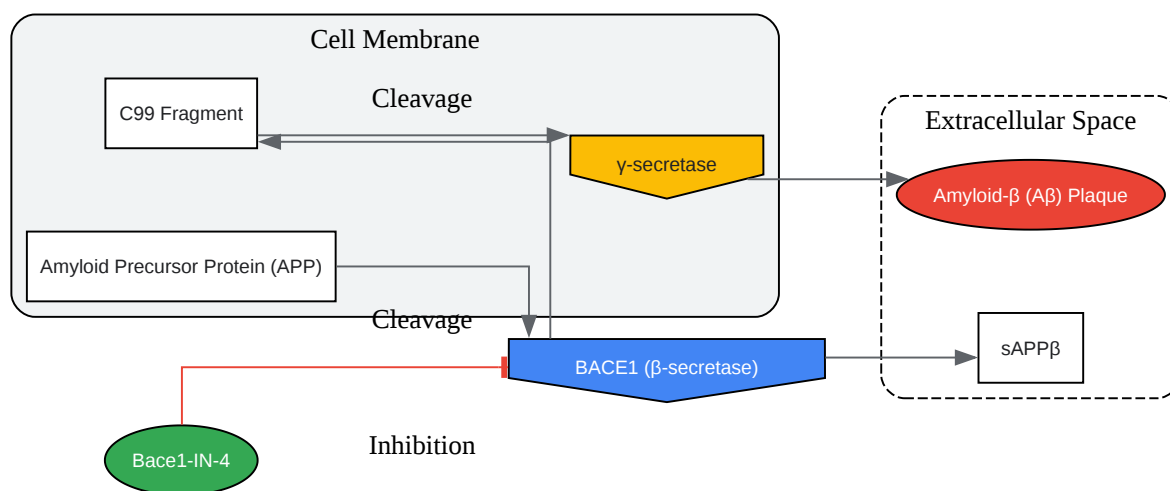
Procedure:

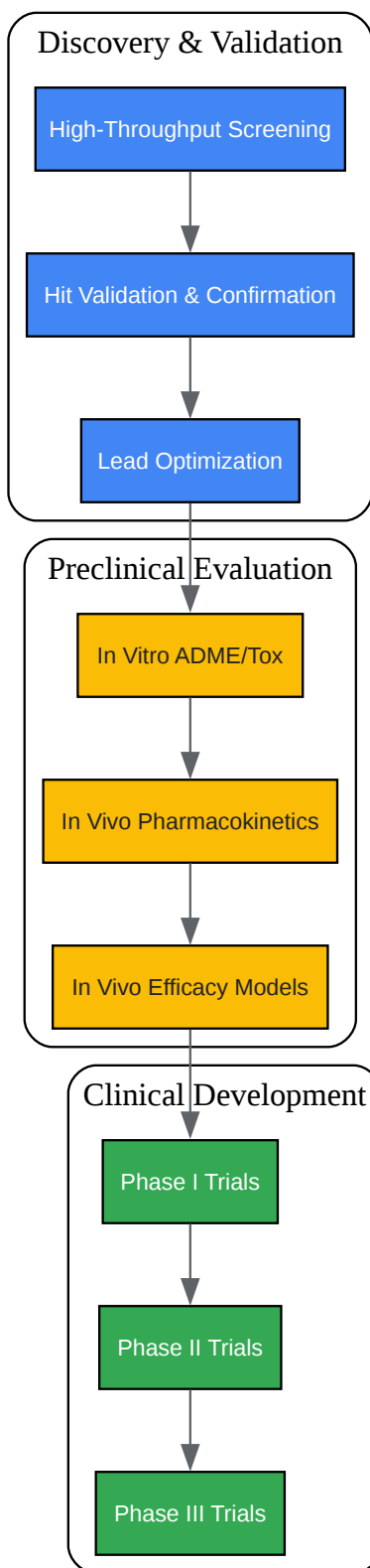
- Compound Preparation:
 - Prepare a stock solution of **Bace1-IN-4** in 100% DMSO.
 - Perform serial dilutions of the **Bace1-IN-4** stock solution in assay buffer to create a range of test concentrations. The final DMSO concentration in the assay should be kept low (typically $\leq 1\%$) to avoid solvent effects.
- Assay Reaction:
 - In a 96-well black microplate, add the following to each well:
 - Assay Buffer
 - BACE1 FRET substrate (to a final concentration within the linear range of the instrument)
 - Diluted **Bace1-IN-4** or vehicle control (DMSO in assay buffer)
 - Pre-incubate the plate at 37°C for 10-15 minutes.
 - Initiate the enzymatic reaction by adding a pre-determined concentration of recombinant human BACE1 enzyme to each well.
- Data Acquisition:
 - Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
 - Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) or as an endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the specific FRET pair used in the substrate.
- Data Analysis:
 - For kinetic assays, determine the reaction rate (slope of the fluorescence signal over time).

- Calculate the percent inhibition for each concentration of **Bace1-IN-4** relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the **Bace1-IN-4** concentration.
- Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

BACE1 Signaling Pathway in Alzheimer's Disease

BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-beta (A β) peptides, a hallmark of Alzheimer's disease. The following diagram illustrates this pathway and the mechanism of action for BACE1 inhibitors.





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References

- 1. documents.thermofisher.com [documents.thermofisher.com]
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